2-(3-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is an aromatic heterocyclic compound. While its specific classification is not explicitly stated in the provided literature, its structure suggests it belongs to a class of compounds containing both phthalazinone and oxadiazole moieties. This compound has primarily been studied for its potential biological activity, particularly its potential as an HIV-integrase inhibitor. []
The synthesis of 2-(3-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one and its related derivatives is described in the context of developing new HIV-integrase inhibitors. [] The synthesis involves multiple steps, starting with a reaction between 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide and various reagents. [] While the exact synthesis of this specific compound is not detailed in the provided literature, its structure suggests it could be synthesized through a similar multi-step process involving the formation of the oxadiazole ring and subsequent reaction with a substituted phthalazinone derivative.
The molecular structure of 2-(3-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can be inferred from its name and the general structures presented in the literature. [] It consists of a phthalazinone core structure substituted at the 2 and 4 positions. The 2 position is substituted with a 3-chlorophenyl group, and the 4 position is substituted with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety. The presence of aromatic rings and heteroatoms (nitrogen and oxygen) in the structure suggests potential for intermolecular interactions such as π-π stacking and hydrogen bonding.
Based on the provided literature, the primary application of 2-(3-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one lies in its potential as an HIV-integrase inhibitor. [] This application stems from the need to develop new and effective anti-HIV therapies, particularly in light of emerging drug resistance to existing treatment options.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2